2-Chloro-1,4-benzoquinone

Overview

Description

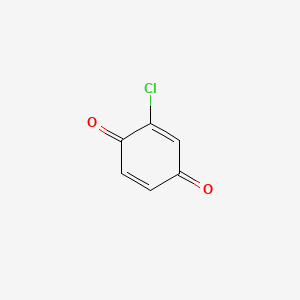

2-Chloro-1,4-benzoquinone (C₆H₃ClO₂) is a halogenated derivative of 1,4-benzoquinone, where a chlorine atom replaces a hydrogen atom at the 2-position of the quinoid ring. This compound is notable for its role in environmental degradation processes and catalytic applications. It is synthesized via oxidation of precursors such as 2-chloro-1,4-dimethoxybenzene (2Cl-14DMB) by lignin peroxidase (LiP) in white-rot fungi, achieving up to 100% molar yield at low cofactor concentrations . Additionally, it is a key metabolite in the degradation of 2,4-dichlorophenol (2,4-DCP) through pathways involving reductive dechlorination and subsequent dehydrogenation . Its reactivity in advanced oxidation processes (AOPs), such as persulfate activation, further underscores its environmental significance .

Preparation Methods

Ti-Superoxide-Catalyzed Oxidation of 2,4-Dichlorophenol

Reaction Conditions and Procedure

The oxidation of 2,4-dichlorophenol (5 mmol) to 2-chloro-1,4-benzoquinone is catalyzed by Ti-superoxide nanoparticles (20% w/w) in acetic acid at 60–70°C under an inert atmosphere . Aqueous 30% HO (20 mmol) is added dropwise over 15 minutes, followed by heating for 1 hour. The catalyst is recovered via filtration, and the product is purified chromatographically.

Key Parameters:

-

Catalyst : Ti-superoxide (125 mg per 5 mmol substrate)

-

Solvent : Acetic acid (5 mL)

-

Oxidant : HO (4 equivalents)

-

Temperature : 60–70°C

-

Reaction Time : 1.25 hours

Yield and Selectivity

This method yields 25% this compound with 78.1% selectivity (Table 1). Competing pathways form hydroquinone derivatives (5% yield), likely due to over-reduction or incomplete oxidation .

Table 1 : Ti-Superoxide-Catalyzed Oxidation of Phenolic Substrates

| Substrate | Conversion (%) | Quinone Yield (%) | Hydroquinone Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 2,4-Dichlorophenol | 32 | 25 | 5 | 78.1 |

The low yield is attributed to side reactions, such as hydroxylation at the ortho position, and catalyst deactivation. However, the method’s use of HO as a green oxidant and recyclable Ti-superoxide aligns with sustainable chemistry principles .

Two-Step Synthesis via Blanc Reaction and CAN Oxidation

Step 1: Blanc Chloromethylation

2,3,4,5-Tetramethoxytoluene undergoes a Blanc reaction with paraformaldehyde (1.5 equivalents) in 37% HCl at 35°C for 2 hours, yielding 2-chloro-1,4-dimethoxybenzene (99%) . The reaction proceeds via electrophilic chloromethylation, facilitated by HCl as both solvent and reagent.

Mechanistic Insight :

-

Paraformaldehyde decomposes to formaldehyde in acidic conditions.

-

Formaldehyde reacts with HCl to form chloromethyl cations ().

-

Electrophilic attack on the aromatic ring introduces the chloromethyl group.

Step 2: CAN-Mediated Oxidation

The intermediate 2-chloro-1,4-dimethoxybenzene is oxidized with ceric ammonium nitrate (CAN, 1 equivalent) in tetrahydrofuran (THF) at room temperature for 1 hour. Demethylation and oxidation yield this compound with 85% efficiency .

Critical Factors :

-

Oxidant : CAN ()

-

Solvent : THF (10 mL per 1 mmol substrate)

-

Temperature : 25°C

-

Reaction Time : 1 hour

Table 2 : Two-Step Synthesis of this compound

| Step | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | HCl, paraformaldehyde | 35°C, 2 h | 2-Chloro-1,4-dimethoxybenzene | 99 |

| 2 | CAN | 25°C, 1 h | This compound | 85 |

The overall yield (84%) significantly surpasses that of the Ti-superoxide method. However, CAN’s cost and environmental impact may limit large-scale applications.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

-

Ti-Superoxide Method :

-

Advantages : Uses HO (low-cost oxidant), recyclable catalyst.

-

Limitations : Low yield (25%), requires chromatographic purification.

-

-

Two-Step CAN Method :

-

Advantages : High yield (85%), room-temperature oxidation.

-

Limitations : Multi-step synthesis, CAN’s toxicity and expense.

-

Environmental Considerations

The Ti-superoxide approach aligns with green chemistry due to catalyst reusability and aqueous conditions. In contrast, the CAN method generates cerium waste, necessitating post-reaction neutralization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,4-benzoquinone undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis, oxidizing alcohols, ethers, amines, and thiols.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: The major products include oxidized derivatives of the starting materials.

Reduction: The reduction of this compound yields hydroquinone derivatives.

Substitution: Substitution reactions produce various chloro-substituted benzoquinone derivatives.

Scientific Research Applications

2.1. Synthetic Organic Chemistry

2-Chloro-1,4-benzoquinone is utilized in the synthesis of various organic compounds. It acts as a versatile reagent in electrophilic aromatic substitution reactions and can participate in cycloaddition reactions to form more complex structures.

| Application | Description |

|---|---|

| Electrophilic Aromatic Substitution | Acts as an electrophile to introduce substituents onto aromatic rings. |

| Cycloaddition Reactions | Participates in Diels-Alder reactions to synthesize cyclic compounds. |

2.2. Medicinal Chemistry

This compound exhibits notable biological activities, including antimicrobial and antitumor properties. Research indicates that derivatives of 1,4-benzoquinones, including this compound, have potential applications in treating various diseases.

- Antimicrobial Activity: Studies show that this compound demonstrates significant activity against various bacterial strains.

- Antitumor Properties: The compound has been investigated for its cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent .

2.3. Environmental Applications

Recent studies have explored the use of this compound in environmental remediation processes. It can act as a precursor for the generation of reactive oxygen species (ROS), which are effective in degrading organic pollutants.

| Environmental Application | Description |

|---|---|

| Pollutant Degradation | Generates hydroxyl radicals that oxidize organic contaminants in water treatment processes . |

3.1. Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against Bacillus subtilis and Candida albicans. The results indicated that the compound inhibited growth at relatively low concentrations, supporting its potential as an antimicrobial agent .

3.2. Synthesis of Anticancer Agents

In a synthetic study, researchers utilized this compound as a key intermediate in developing novel anticancer compounds. The resulting derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to their parent compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-1,4-benzoquinone involves its ability to act as an oxidizing agent. It can accept electrons from other molecules, leading to their oxidation. This property is utilized in various chemical reactions where this compound oxidizes substrates to form the corresponding oxidized products . The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with cellular components, leading to oxidative stress and potential antimicrobial effects .

Comparison with Similar Compounds

Halogenated 1,4-Benzoquinones

Dichloro Derivatives

- 2,5-Dichloro-1,4-benzoquinone (2,5-DCBQ): Exhibits higher oxidative stability than 2-chloro-1,4-benzoquinone. While 2,5-DCBQ is a product of 2,4,6-trichlorophenol degradation, it is less reactive in Fenton-like systems due to steric hindrance from adjacent chlorine atoms .

Tetrahalogenated Derivatives

- Tetrafluoro-1,4-benzoquinone (TFBQ) and Tetrachloro-1,4-benzoquinone: These exhibit stronger halogen bonding interactions than this compound, as evidenced by IR and NMR studies . However, their environmental persistence and toxicity limit applications compared to mono-chlorinated derivatives.

Table 1: Reactivity of Halogenated 1,4-Benzoquinones

Alkyl-Substituted 1,4-Benzoquinones

- 2-Methyl-1,4-benzoquinone (MBQ): Found in insect cuticular hydrocarbons, MBQ activates persulfate via semiquinone radicals, similar to this compound, but with lower catalytic efficiency (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹ vs. 2.5 × 10⁴ M⁻¹s⁻¹ for this compound) .

- 2-Ethyl-1,4-benzoquinone: Predominant in experienced insects, this compound lacks the chlorine atom’s electron-withdrawing effects, reducing its oxidative capacity compared to this compound .

Table 2: Kinetic Parameters of Alkyl-Substituted Benzoquinones in Enzymatic Systems

| Compound | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| This compound | 450 | 18 | 2.5 × 10⁴ | |

| 1,4-Benzoquinone | 380 | 22 | 1.7 × 10⁴ | |

| 2-Methyl-1,4-benzoquinone | 320 | 27 | 1.2 × 10⁴ |

Other Functionalized 1,4-Benzoquinones

- 1,4-Benzoquinone (BQ): The parent compound lacks substituents, making it less stable under acidic conditions. It activates peroxymonosulfate (PMS) via dioxirane intermediates, whereas this compound relies on non-radical electron transfer .

- 2-Hydroxy-1,4-benzoquinone: This isomer forms during 2,4-DCP metabolism but is more prone to polymerization than this compound, limiting its role in redox cycles .

- Antitumor Diaziridinyl Benzoquinones: Compounds like 2,5-dimethyl-3,6-diaziridinyl-1,4-benzoquinone exhibit cytotoxicity via DNA cross-linking, a mechanism absent in this compound .

Key Research Findings and Contradictions

- Degradation Efficiency: this compound demonstrates superior PMS activation efficiency compared to BQ and MBQ, generating sulfate radicals (SO₄•⁻) and singlet oxygen (¹O₂) . However, its molar yield drops to 70% at high cofactor concentrations due to competing pathways .

- Toxicity Profile: While this compound is less cytotoxic than dichloro derivatives (e.g., 2,5-DCBQ), it contributes to oxidative DNA damage via hydroxyl radical formation .

- Synthetic Utility: Halogenated derivatives like DDQ outperform this compound in dehydrogenation reactions, but their environmental persistence raises toxicity concerns .

Biological Activity

2-Chloro-1,4-benzoquinone (C6H3ClO2) is a halogenated derivative of 1,4-benzoquinone, exhibiting a range of biological activities that make it a compound of interest in pharmacological and biochemical research. This article reviews the biological activity of this compound, focusing on its antibacterial, antitumoral, and other significant effects based on recent studies.

This compound is characterized by its electrophilic nature due to the presence of the chlorine atom and the quinone structure. This electrophilicity allows it to interact with various biological molecules, leading to diverse biological activities.

Antibacterial Activity

Research indicates that this compound exhibits substantial antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that chlorination enhances the antibacterial efficacy of quinones. For instance:

- Minimum Inhibitory Concentrations (MICs) : In studies, derivatives of this compound demonstrated MIC values as low as 4.88 µg/mL against Staphylococcus epidermidis and 78.12 µg/mL against Enterococcus faecalis, outperforming some conventional antibiotics such as Cefuroxime and Amikacin .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus epidermidis | 4.88 |

| Enterococcus faecalis | 78.12 | |

| Derivative A | Escherichia coli | 23.4 |

| Derivative B | Staphylococcus aureus | 31.3 |

Antitumoral Activity

This compound has been investigated for its potential antitumoral effects. Studies have indicated that this compound can induce cytotoxicity in various cancer cell lines, including those derived from lung adenocarcinoma. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells .

Case Study: Cytotoxic Effects on Cancer Cells

In a study evaluating the cytotoxic effects of quinones on human lung adenocarcinoma cells, this compound was found to significantly reduce cell viability at concentrations above 10 µM. The study highlighted that the compound's ability to generate ROS was a critical factor in its antitumoral activity .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactions : The electrophilic nature allows it to form adducts with nucleophilic sites on proteins and nucleic acids.

- Oxidative Stress Induction : By generating ROS, it can disrupt cellular homeostasis leading to cell death.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism and tumor growth.

Q & A

Q. What enzymatic methods are used to synthesize 2-chloro-1,4-benzoquinone, and how are the products characterized?

Basic Research Focus

this compound can be synthesized via lignin peroxidase (LiP)-catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene (2Cl-1,4-DMB). The reaction proceeds through a cation radical intermediate, detected using electron spin resonance (ESR) and UV/vis spectroscopy. Products are identified via chromatographic methods (e.g., HPLC) and structural confirmation using mass spectrometry. Key byproducts include dichlorotetramethoxybiphenyl dimers and this compound .

Methodological Insight

- Enzyme Activity : Optimize LiP activity at pH 3.0–4.0 with H₂O₂ as a co-substrate.

- Characterization : Use ESR to detect radical intermediates and HPLC-MS for product quantification.

Q. What chemical synthesis routes exist for this compound, and how are reaction conditions optimized?

Basic Research Focus

Chemical synthesis often involves hypervalent iodine(III) reagents or oxidation of chlorophenols. For example, oxidation of 2-chlorophenol with potassium nitrosodisulfonate yields this compound as an intermediate. Optimal conditions include:

- Reagent : Hypervalent iodine(III) (e.g., PhI(OAc)₂) in dichloromethane.

- Temperature : 0–25°C, with reaction completion in 2–4 hours.

- Characterization : ¹H NMR (δ 6.80–7.30 ppm for quinoid protons) and melting point (54–56°C) .

Mechanistic Insight

- Pathway : Dicloran → this compound → 1,4-benzoquinone via semiquinone radicals.

- Analytical Tools : LC-MS/MS for tracking intermediates; ESR for radical detection .

Q. How does this compound enhance persulfate-based oxidation processes?

Advanced Research Focus

this compound activates persulfate (PS) by generating sulfate radicals (SO₄·⁻) via semiquinone-mediated electron transfer. Applications include pollutant degradation (e.g., sulfamethoxazole):

- Mechanism : Quinone/PS complexes form dioxirane intermediates, decomposing to ¹O₂.

- Optimization : Use 0.1–1.0 mM quinone and pH 7–9 for maximum efficiency .

Table: Activation Efficiency

| Pollutant | Degradation (%) | Conditions | Reference |

|---|---|---|---|

| Sulfamethoxazole | 95 | pH 8, 1 mM PS | |

| 2,4-Dichlorophenol | 80 | pH 7, 0.5 mM quinone |

Q. What analytical methods are recommended for detecting this compound in environmental samples?

Advanced Research Focus

- LC-MS/MS : Quantify at ng/L levels using MRM transitions (e.g., m/z 173 → 127).

- HPLC-UV : Use C18 columns with acetonitrile/water mobile phases (LOQ: 0.1 µg/L).

- Challenges : Matrix effects in saline samples require solid-phase extraction (SPE) cleanup .

Case Study :

- Sediment-Free Systems : No detection in freshwater due to photodegradation; use isotopically labeled internal standards (e.g., ¹³C-analogs) for accuracy .

Q. What toxicity mechanisms are proposed for this compound in aquatic organisms?

Advanced Research Focus

this compound disrupts redox balance via quinone-mediated oxidative stress:

- Model Systems : Caenorhabditis elegans (LC₅₀: 2.5 mg/L) and fathead minnows (gill damage at 0.75 mg/L).

- Mechanisms : DNA adduct formation and glutathione depletion.

- Assays : Comet assay for DNA damage; ROS quantification via DCFH-DA fluorescence .

Notes

Properties

IUPAC Name |

2-chlorocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGWYSWDBYCVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878857 | |

| Record name | 2-Chloro-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-99-8 | |

| Record name | Chloro-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,4-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,4-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M5BFC679H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.